Paeonilide
Description
Overview of Paeonilide as a Natural Monoterpenoid
This compound is classified as a monoterpenoid, a class of organic compounds derived from two isoprene (B109036) units. nih.gov It is specifically a monoterpenoid-derived metabolite that possesses a distinct and novel skeleton. nih.govcapes.gov.brnih.gov This compound is a benzoate (B1203000) ester and is recognized for its complex molecular structure. nih.gov
The chemical formula for this compound is C17H18O6. nih.gov Its structure was definitively established through a combination of spectroscopic methods and X-ray crystallographic analysis. nih.govcapes.gov.brresearchgate.net The molecule features a fused bicyclic γ-lactone core, which is a significant feature often found in natural products. researchgate.net this compound is naturally found in the roots of Paeonia delavayi, a plant species belonging to the peony family. nih.govcapes.gov.brnih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C17H18O6 |
| Classification | Monoterpenoid, Benzoate Ester |
| Natural Source | Roots of Paeonia delavayi |
| Key Structural Feature | Fused bicyclic γ-lactone core |
Historical Context of this compound Isolation and Initial Characterization
This compound was first discovered and isolated from the roots of Paeonia delavayi by a team of researchers in the year 2000. nih.govcapes.gov.brnih.gov The isolation process was challenging; from a methanol (B129727) extract of 1.13 kg of the plant's roots, only 8 mg of pure this compound was obtained. nih.gov This scarcity highlighted the need for alternative methods to procure the compound for further study. nih.gov
The initial characterization and determination of its intricate structure were accomplished using advanced analytical techniques, including spectroscopic analysis and X-ray crystallography. nih.govcapes.gov.brresearchgate.net These methods were crucial in revealing its novel monoterpenoid skeleton. nih.gov
Significance of this compound in Natural Product Chemistry Research
The significance of this compound in natural product chemistry is multifaceted. Natural products are chemical substances produced by living organisms and have historically been a vital source for drug discovery. rroij.com They often serve as the starting point for the chemical synthesis of new drugs with improved efficacy and safety. rroij.com The unique and complex structures of natural products like this compound provide challenging targets for organic chemists, stimulating the development of new synthetic methods. rroij.comopenaccessjournals.com
This compound's interesting chemical structure and its low natural abundance have made it an attractive target for total synthesis. nih.gov The total synthesis of a natural product—its complete creation in a lab—is a significant achievement in organic chemistry. openaccessjournals.com It allows researchers to confirm the proposed structure, understand its reactivity, and produce larger quantities for further investigation. openaccessjournals.com Several successful total syntheses of (±)-Paeonilide (a racemic mixture) and an enantioselective synthesis of the specific (-)-paeonilide stereoisomer have been reported. nih.govacs.orgnih.govrsc.org These synthetic routes have employed innovative chemical reactions and strategies, contributing valuable knowledge to the field of organic synthesis. nih.govresearchgate.netrsc.org The development of these syntheses provides a viable pathway for producing this compound in quantities sufficient for more extensive research. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C17H18O6 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
[(3R,3aR,6aR)-5-oxo-6a-(2-oxopropyl)-2,3,3a,4-tetrahydrofuro[2,3-b]furan-3-yl]methyl benzoate |
InChI |
InChI=1S/C17H18O6/c1-11(18)8-17-14(7-15(19)23-17)13(10-22-17)9-21-16(20)12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3/t13-,14+,17+/m0/s1 |
InChI Key |
KPLJENFVVZWBMN-JJRVBVJISA-N |
Isomeric SMILES |
CC(=O)C[C@]12[C@H](CC(=O)O1)[C@H](CO2)COC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)CC12C(CC(=O)O1)C(CO2)COC(=O)C3=CC=CC=C3 |
Synonyms |
paeonilide |
Origin of Product |
United States |
Biosynthesis and Natural Occurrence of Paeonilide
Plant Sources and Distribution in Paeonia Species
Paeonilide was first isolated from the roots of Paeonia delavayi, a plant species endemic to China. thieme-connect.comtandfonline.comebi.ac.uk The genus Paeonia is the sole genus in the family Paeoniaceae and comprises approximately 33 known species found across Asia, Europe, and Western North America. mdpi.com While a vast number of over 180 compounds, including terpenes, phenols, and flavonoids, have been isolated from nine species of this genus, this compound has been specifically reported in Paeonia delavayi. mdpi.comnih.gov The roots of various Paeonia species, often referred to as 'mu-dan-pi' in traditional Chinese medicine, are a rich source of structurally related monoterpenes. thieme-connect.com
Table 1: Distribution of this compound in Paeonia Species
| Species | Compound Presence | Source |
| Paeonia delavayi | This compound | thieme-connect.comtandfonline.comnih.gov |
| Paeonia suffruticosa | Paeoniflorin (B1679553) A, Paeoniflorigenone | mdpi.com |
| Paeonia peregrina | Paeoniflorigenone | mdpi.com |
| Paeonia albiflora | Paeoniflorigenone, Paeonilactone A-C | mdpi.com |
| Paeonia lactiflora | Paeonilactinone, Lactinolide | mdpi.com |
| Paeonia veitchii | Various monoterpenes | mdpi.com |
| Paeonia obovata | Various monoterpenes | mdpi.com |
| Paeonia anomala | Various monoterpenes | tandfonline.com |
Proposed Biosynthetic Pathways of Monoterpenoid Precursors
The biosynthesis of this compound, like other monoterpenoids, originates from universal precursors derived from primary metabolism. A proposed biosynthetic route suggests a ring formation between specific carbon atoms to create the core structure of this compound. uni-regensburg.de
All terpenoids, including monoterpenes, are synthesized from the fundamental five-carbon building blocks, Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Diphosphate (B83284) (DMAPP). targetmol.commedchemexpress.comnih.gov These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govmdpi.com In higher plants, monoterpenoids are primarily synthesized via the MEP pathway, which is located in the plastids. libretexts.org
The MVA pathway begins with the condensation of three acetyl-CoA molecules, while the MEP pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govmdpi.com IPP and DMAPP are isomers, and their interconversion is facilitated by the enzyme isopentenyl pyrophosphate isomerase. targetmol.com The head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by geranyl diphosphate synthase (GPPS), yields geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes. nih.govmdpi.comlibretexts.org
The biosynthesis of the diverse array of monoterpenes is initiated by the action of various monoterpene synthases on GPP. nih.gov These enzymes catalyze the cyclization of GPP into a variety of cyclic structures. nih.gov While the general pathway for monoterpenoid biosynthesis is well-established, specific enzymatic steps and the genetic regulation leading to the unique "cage-like" pinane (B1207555) skeleton of many Paeonia monoterpenes, and ultimately to the novel skeleton of this compound, are areas of ongoing research. mdpi.com The complexity of these pathways involves a series of enzymatic reactions, including hydroxylations and other modifications, that contribute to the vast structural diversity of these compounds. researchgate.net The regulation of these biosynthetic pathways is intricate, involving the expression of specific genes that encode the necessary enzymes. nih.govnih.gov Computational tools are increasingly being used to understand and engineer these complex enzymatic and synthetic pathways. mit.edu
Factors Influencing this compound Accumulation in Natural Sources
Endogenous factors include the plant's genotype, age, and the specific part of the plant where the compound accumulates. researchgate.net For instance, this compound was isolated from the roots of Paeonia delavayi. tandfonline.com
Exogenous, or environmental, factors play a crucial role and include:
Temperature: Temperature can significantly affect enzyme activity and, consequently, the rate of secondary metabolite production. nih.govmdpi.com
Water Availability: Drought stress has been shown to alter the accumulation of various secondary metabolites, including terpenoids. nih.govresearchgate.net
Soil Composition and Salinity: The nutrient content and salinity of the soil can impact plant metabolism and the synthesis of phytochemicals. researchgate.net The presence of heavy metals in the soil can also influence the concentration of compounds in different plant parts. jeeng.net
Light Intensity and UV Radiation: Light is a critical factor for plant growth and can trigger the production of specific secondary metabolites as a defense mechanism. mdpi.com
Biotic Stress: Attack by herbivores or pathogens can induce the plant's defense mechanisms, often leading to an increased synthesis of secondary metabolites. mdpi.com
The interplay of these factors determines the concentration of this compound in its natural source, Paeonia delavayi. Understanding these influences is crucial for optimizing cultivation and harvesting practices to maximize the yield of this specific compound.
Chemical Synthesis and Analog Design
Strategies for Racemic Total Synthesis of Paeonilide
Two notable racemic total syntheses of (±)-paeonilide have been reported, each employing a distinct strategic approach to construct the molecule's intricate framework.
One of the pioneering total syntheses of (±)-paeonilide was accomplished in 16 steps, commencing from the commercially available 2-hydroxy-4-methylacetophenone. rsc.orgnih.gov This linear strategy was designed with flexibility in mind, aiming to provide a pathway that could potentially be adapted for the synthesis of other related monoterpenes found in paeony roots. acs.org A key aspect of this synthetic plan was the construction of a disubstituted acetylacetone (B45752) intermediate. acs.org
The more concise five-step synthesis of (±)-paeonilide utilized a benzoyl peroxide-promoted radical addition of an unsaturated ester to an aldehyde. acs.orgnih.gov This key step was followed by a topologically favored cyclization, which greatly streamlined the construction of the core structure. acs.orgnih.gov The convergent nature of this synthesis made it a practical route for producing this compound on a larger scale, which is crucial for further biological investigations given its scarcity from natural sources. nih.gov
Another innovative approach demonstrated in the context of this compound synthesis involved a palladium-catalyzed ring-opening carbonylative lactonization of a hydroxycyclopropanol. This reaction efficiently assembles a fused bicyclic γ-lactone, a privileged scaffold present in many natural products, and was applied to a short total synthesis of (±)-paeonilide. researchgate.net
In the racemic syntheses of this compound, the control of relative stereochemistry is a critical challenge. The strategy of introducing a chiral center at a later stage of the synthesis was noted as a tactic that facilitates the experimental execution. acs.org In the convergent five-step synthesis, the topologically favored cyclization following the initial radical addition played a crucial role in establishing the desired relative stereochemistry of the fused ring system. acs.orgnih.gov
Enantioselective Synthesis Approaches to this compound and its Enantiomers
The first enantioselective synthesis of (-)-paeonilide stands as a landmark achievement, providing access to the unnatural enantiomer and enabling a deeper understanding of the stereochemical requirements for its biological activity. rsc.org This synthesis was accomplished in 12 steps, starting from the inexpensive furan-3-carboxylic acid. rsc.org
A key innovation in the enantioselective synthesis of (-)-paeonilide was the use of asymmetric catalysis to introduce the initial stereocenter. rsc.org Specifically, a copper(I)-catalyzed asymmetric cyclopropanation-lactonization cascade was employed. rsc.org This transformation utilized a chiral bis(oxazoline) ligand to induce enantioselectivity, demonstrating a powerful application of modern catalytic methods in natural product synthesis. acs.org The synthesis proceeded through a stereoselective side chain insertion at an acetal-like position to complete the carbon skeleton. rsc.org
The absolute configuration of the naturally occurring (+)-paeonilide was unequivocally established through X-ray crystallographic analysis. researchgate.net This technique provides a three-dimensional picture of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms. researchgate.net The structure of the synthesized (-)-paeonilide was also confirmed by X-ray crystallography. mdpi.com
Design and Synthesis of this compound Derivatives and Analogues
The development of synthetic routes to this compound has opened the door to the potential synthesis of its derivatives and analogues. The flexible nature of some of the reported synthetic strategies is expected to be amenable to the creation of related structures. acs.org While the synthesis of this compound analogues has been noted as a research interest, detailed studies on the synthesis and structure-activity relationships of a broad range of this compound derivatives are not extensively reported in the currently available literature. acs.org The ability to modify the this compound scaffold is crucial for exploring the chemical space around this natural product and for identifying analogues with potentially improved properties.
Structural Modification Strategies
While this compound is naturally isolated from plants such as Paeonia suffruticosa, its complete chemical synthesis in a laboratory setting provides a pathway to produce the compound and its derivatives independent of natural sources. nih.gov The ability to synthesize this compound is crucial for creating structural analogs, which can help in elucidating structure-activity relationships and developing new therapeutic agents.
Research has led to the first successful enantioselective synthesis of (−)-Paeonilide. rsc.org This process is a significant achievement as it builds the complex stereochemistry of the natural molecule from simple, inexpensive starting materials. The synthesis was accomplished in 12 steps, beginning with furan-3-carboxylic acid. rsc.org Key strategic elements of this synthesis involve an asymmetric cyclopropanation-lactonization cascade, which efficiently constructs the core ring system of the molecule. Another critical step is the stereoselective insertion of the side chain at an acetal-like position, ensuring the correct three-dimensional arrangement of the final product. rsc.org
Although detailed, extensive reports on a wide variety of this compound analogs are limited in the current literature, the established total synthesis provides the foundational route for such modifications. rsc.org General strategies for creating analogs from a known synthetic pathway often involve:
Modification of the Starting Materials: Introducing variations in the initial furan-3-carboxylic acid or other early-stage reagents to carry structural changes through the entire synthetic sequence.
Intermediate Derivatization: Intercepting the synthesis at an intermediate stage to add or alter functional groups before completing the remaining steps.
Late-Stage Functionalization: Modifying the final this compound molecule, for example, by altering the glycosidic linkages or the aglycone portion, although this can be challenging due to the molecule's complexity. nih.gov
These approaches, common in the synthesis of natural product analogs, allow chemists to systematically alter specific parts of the this compound structure to explore how these changes affect its biological properties. researchgate.netodu.edu
Table 1: Key Stages in the Enantioselective Synthesis of (−)-Paeonilide
This table summarizes the pivotal steps in the first reported enantioselective total synthesis of this compound.
| Stage | Description | Starting Material | Key Features | Citation |
| Initiation | The synthesis begins with a simple and commercially available starting material. | Furan-3-carboxylic acid | Cost-effective and readily available precursor. | rsc.org |
| Core Construction | A key cascade reaction is used to build the central structural framework. | Intermediate derived from starting material | Employs an asymmetric cyclopropanation-lactonization cascade to establish the core lactone ring with high stereocontrol. | rsc.org |
| Side Chain Attachment | The glycosidic side chain is installed onto the core structure. | Core lactone intermediate | Involves a stereoselective side chain insertion at a sensitive acetal-like position. | rsc.org |
| Completion | Final steps to yield the target molecule. | Advanced intermediate | Total synthesis completed in 12 steps from the initial starting material. | rsc.org |
Computational Design and Molecular Modeling in Synthesis
Computational chemistry has become an indispensable tool in modern drug discovery and analog design, offering ways to predict molecular properties and interactions before undertaking complex and resource-intensive chemical synthesis. nih.govnih.gov These methods are used to rationalize structure-activity relationships (SAR), optimize lead compounds, and design new molecules with desired characteristics. nih.gov While specific computational studies focused exclusively on the synthesis of this compound analogs are not yet widely published, the established methodologies are highly applicable.
Molecular Docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. mdpi.combiointerfaceresearch.com By simulating the interaction between a ligand (e.g., a this compound analog) and a target's active site, researchers can gain insights into the key intermolecular forces—such as hydrogen bonds and hydrophobic interactions—that stabilize the complex. mdpi.comnih.gov This information is vital for designing analogs with improved binding and, consequently, enhanced biological activity. For instance, docking studies on other natural products have successfully guided the synthesis of new derivatives with greater potency by identifying modifications that strengthen receptor interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com A robust QSAR model can predict the activity of novel, unsynthesized compounds based on their structural descriptors (e.g., electronic, steric, and hydrophobic properties). nih.gov This allows for the in silico screening of virtual libraries of potential analogs, prioritizing the most promising candidates for synthesis and biological testing, thereby saving significant time and resources. nih.govmdpi.com
Table 2: Application of Computational Methods in Analog Design
This table outlines common computational techniques and their roles in the design and synthesis of novel chemical compounds.
| Computational Method | Purpose | Application in Synthesis & Analog Design | Citation |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | Guides the design of analogs that fit better into a target's active site. Helps to explain the activity of existing compounds by visualizing key interactions. | mdpi.combiointerfaceresearch.comnih.govmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate chemical structure with biological activity. | Predicts the activity of designed, virtual compounds before synthesis. Identifies key structural features (descriptors) that increase or decrease activity. | nih.govnih.govresearchgate.netmdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability and conformational changes of a ligand-receptor complex. | Assesses the stability of the predicted binding pose from molecular docking. Provides deeper insight into the dynamic nature of the molecular interactions. | nih.govnih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Creates a template for designing new molecules that retain the necessary features for activity while allowing for structural novelty in other regions. | nih.gov |
By integrating these computational approaches, researchers can adopt a rational design strategy for creating this compound analogs. Virtual libraries of modified this compound structures can be generated and screened using QSAR and docking models to identify candidates with the highest predicted efficacy, which can then be prioritized for chemical synthesis.
Advanced Analytical Methodologies for Paeonilide Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of natural products like Paeonilide. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules. jchps.comweebly.com Through the analysis of ¹H-NMR and ¹³C-NMR spectra, along with two-dimensional (2D) NMR experiments like COSY, HMQC, and HMBC, the complete chemical structure of this compound was established. tandfonline.com
Initial NMR studies indicated the presence of a ketone, a γ-lactone, a benzoyl group, a tertiary methyl group, four methylene (B1212753) groups, and two methine groups. tandfonline.com Detailed analysis of the chemical shifts and coupling constants provides a complete map of the proton and carbon skeletons.
Key NMR Spectral Data for this compound in CDCl₃: tandfonline.com
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 1 | 87.2 (C) | - |
| 3 | 78.5 (CH) | 5.15 (t, J=8.5) |
| 4a | 45.1 (CH₂) | 2.30 (dd, J=13.0, 8.5), 2.05 (dd, J=13.0, 8.5) |
| 4b | 36.6 (CH₂) | 2.94 (d, J=17.7), 3.40 (d, J=17.9) |
| 5 | 204.4 (C) | - |
| 6 | 64.9 (CH₂) | 4.19 (dd, J=8.0, 11.0), 4.30 (dd, J=7.3, 11.0) |
| 8 | 174.5 (C) | - |
| 9 | 49.5 (CH) | 2.95-3.01 (m) |
| 10 | 30.9 (CH₃) | 2.20 (s) |
| 1' | 129.5 (C) | - |
| 2', 6' | 129.6 (CH) | 8.02 (dd, J=1.1, 8.4) |
| 3', 5' | 128.5 (CH) | 7.47-7.53 (m) |
| 4' | 133.4 (CH) | 7.57-7.62 (m) |
| 7' | 166.3 (C) | - |
This table is based on data from the initial isolation and structural elucidation of this compound. Synthetic preparations have confirmed these spectral features. nih.gov
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. uni-regensburg.de For this compound, both Fast Atom Bombardment (FAB) and Electron Ionization (EI) mass spectrometry have been employed. tandfonline.com
FAB-MS analysis showed a molecular-related ion peak at m/z 319 (M+1)⁺, confirming the molecular formula C₁₇H₁₈O₆. tandfonline.com High-resolution mass spectrometry (HRMS) further validates the molecular formula with high accuracy. nih.govacs.org EI-MS provided key fragmentation data, with significant ions observed at m/z 196, 152, 139, 122, 105, and 77, which correspond to the loss of the benzoic acid moiety and subsequent fragmentations of the core structure. tandfonline.com The fragment at m/z 122 is characteristic of benzoic acid, and the ion at m/z 105 corresponds to the benzoyl cation. tandfonline.com
While NMR and MS provide crucial data for establishing the planar structure and connectivity of this compound, X-ray crystallography offers the definitive determination of its three-dimensional structure, including its absolute conformation and stereochemistry. uni-regensburg.denih.gov The initial isolation of this compound yielded colorless needles suitable for single-crystal X-ray analysis. tandfonline.com
The crystallographic data revealed that this compound crystallizes in an orthorhombic space group P2₁2₁2₁, confirming the novel monoterpenoid skeleton. tandfonline.comuni-regensburg.deuni-regensburg.de This analysis was instrumental in establishing the relative and absolute stereochemistry of the chiral centers within the molecule, providing a precise 3D model. tandfonline.comnih.gov
Crystallographic Data for this compound: tandfonline.comcrystallography.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.989 - 12.224(1) |
| b (Å) | 6.47394 - 6.597(1) |
| c (Å) | 12.111 - 10.065(1) |
| Volume (ų) | 773.52 - 803.3(1) |
| Z | 2 |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are indispensable for the isolation of this compound from complex plant extracts and for its quantitative analysis in various matrices.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purification, and quantification of this compound. paint.orgchemsociety.org.ngajpamc.com The initial isolation of this compound from the roots of Paeonia delavayi involved repeated silica (B1680970) gel column chromatography. tandfonline.com Subsequently, more refined HPLC methods have been developed for its analysis.
Typically, reversed-phase HPLC methods are employed, using columns such as ODS (C18). nih.gov A common mobile phase consists of a gradient mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, sometimes with modifiers to improve peak shape and resolution. nih.govnih.gov Detection is often performed using a UV detector, with absorption maxima for this compound observed at 229 nm and 266 nm (shoulder). tandfonline.com The development of HPLC methods is crucial for quality control of herbal preparations and for pharmacokinetic studies. nih.gov
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. epa.govdrawellanalytical.com While less common for the direct analysis of intact monoterpene glycosides like this compound due to their low volatility, GC can be used after derivatization. researchgate.netnih.gov For instance, the glycosidic bond can be cleaved, and the resulting aglycone or the entire molecule can be derivatized to increase its volatility for GC analysis. nih.govacs.org
GC coupled with Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the identification and quantification of such derivatives. researchgate.netnih.govspringernature.com This approach is often used in the broader analysis of monoterpenes in plant extracts. nih.gov The analysis of trimethylsilyl (B98337) (TMS) or trifluoroacetyl (TFA) derivatives of terpene glycosides by GC-MS can provide valuable structural information. researchgate.netnih.gov However, for the specific analysis of this compound, HPLC and LC-MS are generally the preferred methods due to the compound's polarity and thermal lability.
Emerging Analytical Techniques in Natural Product Analysis
The field of natural product analysis is continually evolving, driven by the need for greater speed, sensitivity, and comprehensive structural elucidation from complex biological matrices. nih.gov Modern analytical workflows are increasingly moving beyond traditional methods to incorporate innovative and powerful technologies. frontiersin.org A significant trend is the use of metabolomics approaches, which aim to identify and quantify a wide array of metabolites in a sample, providing a detailed chemical snapshot. researchgate.net This is often facilitated by computational methods and artificial intelligence, which can predict and optimize analytical processes, improving precision and efficiency.
The evolution of analytical methods is crucial for the scientific advancement of natural products, aiding in the bioprospection of new, biologically active compounds. frontiersin.org Techniques that allow for the analysis of compounds directly within crude mixtures, such as extracts from medicinal plants, are particularly valuable as they accelerate the discovery process. frontiersin.org Furthermore, there is a strong emphasis on the development of non-invasive analytical techniques to preserve the integrity of valuable samples. These emerging strategies are essential for a deeper understanding of the chemical constituents of natural sources, such as the Paeonia species from which this compound is derived.
Green Analytical Chemistry Principles in this compound Analysis
Green Analytical Chemistry (GAC) applies the principles of sustainability to analytical practices, aiming to reduce or eliminate the use and generation of hazardous substances. biotech-asia.orgrsc.org This philosophy is centered on making analytical methods safer for both the operator and the environment without compromising analytical performance. biotech-asia.org Key principles of GAC include minimizing waste, reducing energy consumption, using safer reagents and solvents, and miniaturizing analytical procedures. biotech-asia.orgrsc.org
In the context of this compound analysis, which often relies on chromatographic methods, the adoption of GAC principles offers significant advantages. Traditional methods like High-Performance Liquid Chromatography (HPLC) often use large volumes of hazardous organic solvents such as acetonitrile (B52724) and methanol. mdpi.com Greener alternatives focus on reducing solvent consumption through method optimization and the use of more environmentally benign solvents like water and ethanol (B145695). biotech-asia.orgmdpi.com The move from HPLC to Ultra-Performance Liquid Chromatography (UPLC) is a prime example of a greener approach. UPLC systems operate with smaller particle-size columns, which allows for shorter run times, reduced solvent consumption, and consequently, less waste generation. biotech-asia.org
Another core aspect of GAC is the development of sustainable sample preparation techniques. Innovations like solid-phase microextraction (SPME) and the use of natural deep eutectic solvents (NADES) can replace large-volume liquid-liquid extractions, further reducing the environmental footprint of the analytical workflow for monoterpenes and related compounds. mdpi.commdpi.com
Table 1: Comparison of Conventional vs. Green Analytical Approaches for Monoterpenoid Analysis
| Parameter | Conventional HPLC Method | Green UPLC Method | GAC Advantage |
|---|---|---|---|
| Instrumentation | HPLC | UPLC | Reduced energy consumption; higher throughput. |
| Column Dimensions | 4.6 mm x 150-250 mm, 5 µm | 2.1 mm x 50-100 mm, <2 µm | Miniaturization, less solvent required. biotech-asia.org |
| Mobile Phase | Acetonitrile/Methanol mixtures | Water-rich mobile phases, ethanol | Use of safer, less toxic solvents. mdpi.com |
| Solvent Consumption | High (e.g., 1.0 mL/min) | Low (e.g., 0.2-0.5 mL/min) | Significant reduction in hazardous waste. biotech-asia.org |
| Analysis Time | Longer (15-30 min) | Shorter (3-10 min) | Increased efficiency and less energy use per sample. nih.gov |
| Sample Preparation | Liquid-liquid extraction | Solid-Phase Microextraction (SPME) | Elimination or reduction of solvent use. mdpi.com |
Applications of Hyphenated Techniques (e.g., LC-MS/MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern natural product research. dntb.gov.ua The online combination of Liquid Chromatography (LC) with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), provides unparalleled sensitivity and selectivity for identifying and quantifying specific compounds in highly complex mixtures like plant extracts and biological fluids. nih.govmdpi.com This technique is especially powerful because it provides structural information through fragmentation patterns (MS/MS) while separating co-eluting compounds (LC). dntb.gov.ua
For the analysis of this compound and related monoterpenes from Paeonia species, LC-MS/MS is the method of choice. nih.govresearchgate.net It has been successfully employed for the pharmacokinetic studies of paeoniflorin (B1679553), a structurally related monoterpene glucoside, allowing for its sensitive determination in rat plasma. nih.govmdpi.comnih.gov In such studies, the instrument is typically operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the target analyte and an internal standard. This approach ensures high specificity and accuracy, even at very low concentrations (ng/mL levels). nih.govmdpi.com The development of methods using Ultra-Performance Liquid Chromatography (UPLC) coupled to MS/MS further enhances analytical speed and resolution, allowing for the rapid screening and quantification of multiple components in a single run. researchgate.netnih.gov
Table 2: Exemplary LC-MS/MS Parameters for the Analysis of Paeonia Monoterpenes Data based on published methods for Paeoniflorin, a related compound.
| Parameter | Description |
|---|---|
| Chromatographic System | UPLC or HPLC System nih.govmdpi.com |
| Analytical Column | C18 reverse-phase column (e.g., Zorbax SB-C18, Phenomenex Gemini® NX-C18) nih.govmdpi.com |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing formic acid or ammonium (B1175870) acetate) nih.govmdpi.com |
| Flow Rate | 0.3 - 1.0 mL/min nih.govmdpi.com |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode nih.gov |
| MS Detection | Triple Quadrupole Mass Spectrometer mdpi.com |
| Scan Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Precursor Ion (Q1) | [M+NH₄]⁺ or [M+H]⁺ (e.g., m/z 498.5 for Paeoniflorin) mdpi.com |
| Product Ion (Q3) | Specific fragment ions for quantification (e.g., m/z 321.1, 179.1 for Paeoniflorin) |
| Linear Range | e.g., 1 - 2000 ng/mL nih.govmdpi.com |
| Lower Limit of Quantification | e.g., 1.0 ng/mL mdpi.com |
Exploration of Biological Activities and Mechanisms in Research Models
Investigation of Anti-Platelet Activating Factor (PAF) Activity in in vitro Systems
Paeonilide, a unique monoterpenoid metabolite derived from the roots of Paeonia delavayi, has been identified as an antagonist of the Platelet-Activating Factor (PAF). nih.gov PAF is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions. uregina.canih.gov The antagonistic activity of this compound against PAF suggests its potential as a modulator of these biological events.
Initial studies have demonstrated that this compound exhibits an anti-PAF effect with an IC50 value of approximately 8 µg/ml. nih.gov This inhibitory concentration indicates its capacity to interfere with the biological actions of PAF. The discovery of this compound's anti-PAF properties has opened avenues for further investigation into its specific mechanisms of action and its potential applications in conditions where PAF plays a significant role.
The interaction of PAF with its receptor (PAF-R), a G-protein-coupled receptor, triggers a cascade of intracellular signaling events. opnme.comimrpress.com These events include the activation of phospholipase C, leading to the production of inositol (B14025) phosphates and subsequent mobilization of intracellular calcium, which are crucial for cellular responses like platelet and granulocyte aggregation. opnme.comnih.gov Antagonists like this compound are thought to exert their effects by binding to the PAF-R, thereby preventing PAF from initiating these signaling pathways.
Structure-Activity Relationship (SAR) of Anti-PAF Effects
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. In the context of anti-PAF effects, SAR studies aim to identify the specific molecular features of a compound, such as this compound, that are essential for its ability to antagonize the PAF receptor. These studies often involve synthesizing and testing a series of derivatives of the parent compound to determine how modifications to its structure affect its inhibitory potency. uregina.ca
While specific SAR studies focused solely on this compound are not extensively detailed in the provided context, the principles of SAR analysis would involve:
Modification of Functional Groups: Altering or removing key functional groups on the this compound molecule to see how these changes impact its anti-PAF activity.
Stereochemical Analysis: Investigating the importance of the specific three-dimensional arrangement of atoms in this compound for its interaction with the PAF receptor.
Introduction of New Substituents: Adding different chemical groups to the this compound scaffold to potentially enhance its potency or other pharmacological properties. columbia.edu
These studies provide valuable insights for the rational design of new, more potent, and selective PAF antagonists.
Research on Broader Biological Activities in Model Systems
Beyond its anti-PAF activity, research has begun to explore other potential biological effects of this compound and related compounds from Paeonia species in various preclinical models. These investigations aim to build a more comprehensive pharmacological profile, looking into activities such as anti-inflammatory and antioxidant effects.
Exploration of Other Bioactivities in Preclinical Research
In addition to its anti-PAF, anti-inflammatory, and potential antioxidant activities, the broader pharmacological profile of this compound and related monoterpenoids from Paeonia species is an area of ongoing scientific interest. Terpenoids, as a class of natural products, are known to exhibit a wide range of biological activities, including analgesic, sedative, and antitumor effects. researchgate.net
Preclinical research often involves screening compounds against a variety of biological targets and in different disease models to uncover novel therapeutic applications. For instance, given the role of PAF in neuroinflammation and neuronal injury, PAF antagonists are being explored for their potential in neurodegenerative diseases. columbia.edunih.gov
The unique "cage-like" pinane (B1207555) skeleton found in many monoterpenes from Paeonia is a key structural feature that may be responsible for their diverse biological activities. researchgate.net While specific studies on other bioactivities of this compound are limited in the provided information, the known pharmacological actions of other compounds from the same genus and with similar structural motifs provide a basis for future investigations. For example, some monoterpene glycosides from Paeonia have been studied for their effects on the cardiovascular system and their immunomodulatory properties. researchgate.netresearchgate.net
The exploration of these other bioactivities is essential for fully understanding the therapeutic potential of this compound and for identifying new avenues for drug development.
Molecular and Cellular Mechanisms of this compound Action
The biological activities of this compound are underpinned by its interactions with specific molecules and its ability to modulate key cellular signaling cascades. Research, particularly in the context of bone-forming cells, has begun to elucidate these complex mechanisms.
Identification of Molecular Targets and Signaling Pathways
In research models utilizing pre-osteoblasts, this compound has been identified as a significant regulator of pathways crucial for osteogenesis (bone formation). Studies have demonstrated that this compound promotes osteoblast differentiation and maturation by influencing several interconnected signaling networks.
One of the primary mechanisms involves the Bone Morphogenetic Protein 2 (BMP2) signaling pathway. Research shows that this compound treatment increases the expression of BMP2 protein. frontiersin.org This, in turn, leads to the increased phosphorylation of Smad1/5/8, which are key downstream transcription factors that translocate to the nucleus to regulate gene expression related to bone formation. frontiersin.org
Concurrently, this compound has been observed to enhance the Wnt/β-catenin signaling pathway. It promotes the expression of Wnt3a and leads to the stabilization of its downstream effector, β-catenin. frontiersin.org The Wnt pathway is known to have functional cross-talk with the BMP signaling pathway, often converging on common downstream targets. nih.gov
Furthermore, this compound influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In osteoblast differentiation models, this compound was found to increase the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), as well as c-Jun N-terminal kinase (JNK) and p38, in a dose-dependent manner. frontiersin.org The phosphorylation of ERK1/2 by this compound was notably more pronounced compared to treatment with BMP2 alone. frontiersin.org
The convergence point for these pathways appears to be the Runt-related transcription factor 2 (RUNX2), a master transcription factor for osteoblast differentiation. uni-regensburg.dersc.org By activating the BMP2/Smad, Wnt/β-catenin, and MAPK/ERK1/2 pathways, this compound effectively upregulates the expression and nuclear localization of RUNX2, driving the differentiation of pre-osteoblasts into mature, mineralizing bone cells. frontiersin.orguni-regensburg.de
| Signaling Pathway | Key Molecular Targets Affected by this compound | Observed Effect in Research Models | Reference |
|---|---|---|---|
| BMP Signaling | BMP2, Smad1/5/8 | Increased BMP2 protein expression and subsequent phosphorylation of Smad1/5/8. | frontiersin.org |
| Wnt Signaling | Wnt3a, β-catenin | Enhanced Wnt3a expression and stabilization of β-catenin. | frontiersin.org |
| MAPK Signaling | ERK1/2, JNK, p38 | Increased phosphorylation of ERK1/2, JNK, and p38 in a dose-dependent manner. | frontiersin.org |
| Convergent Target | RUNX2 | Upregulated expression and nuclear localization, leading to osteoblast differentiation. | frontiersin.orguni-regensburg.de |
Ligand-Protein Interaction Studies (e.g., Molecular Docking)
Ligand-protein interaction studies, such as molecular docking, are computational methods used to predict how a small molecule (the ligand), like this compound, binds to a specific protein target. openaccessjournals.com These simulations model the preferred orientation and binding affinity between the two molecules, providing insights into the stability and potential activity of the resulting complex. nih.gov The strength of this interaction is often quantified by a scoring function, which calculates a binding energy value (typically in kcal/mol); a more negative value generally indicates a more stable and favorable interaction. jppres.com
In the context of this compound's pro-osteogenic activity, key protein targets for such studies would include BMP2 and the transcription factor RUNX2. Molecular docking simulations could predict the specific binding site of this compound on these proteins and identify the crucial amino acid residues involved in the interaction through forces like hydrogen bonding and hydrophobic interactions. nih.gov For example, studies on other compounds have successfully used docking to model interactions with BMP-2 and RUNX2, correlating binding affinity with biological activity. frontiersin.org
While the signaling pathways involving these proteins have been identified, specific molecular docking studies detailing the binding affinity and interaction patterns of this compound with its protein targets like BMP2 or RUNX2 are not extensively available in the reviewed literature. Such studies would be a valuable next step to confirm the direct molecular targets and refine the understanding of this compound's mechanism of action at an atomic level.
| Potential Protein Target | Rationale for Study | Information Yielded from Docking | Status of this compound Research |
|---|---|---|---|
| Bone Morphogenetic Protein 2 (BMP2) | This compound upregulates its expression; direct binding could be an allosteric activation mechanism. | Binding site location, binding energy (affinity), key interacting amino acids. | Specific docking studies not found in the literature search. |
| Runt-related transcription factor 2 (RUNX2) | This compound signaling converges on this master regulator; direct interaction could modulate its activity. | Prediction of whether this compound can directly bind and influence this transcription factor. | Specific docking studies not found in the literature search. |
| MAPK/ERK Kinases | This compound promotes their phosphorylation; could bind to kinase domains to modulate activity. | Potential binding to active or allosteric sites of kinases like ERK1/2. | Specific docking studies not found in the literature search. |
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores the relationship between the chemical structure of a compound and its biological activity. rsc.org SAR studies involve synthesizing a series of analogues, or derivatives, of a lead compound by making targeted chemical modifications. nih.gov These analogues are then tested for biological activity to determine which chemical groups (pharmacophores) are responsible for the compound's effects and which modifications can enhance potency or selectivity. rsc.org
For this compound, SAR studies would be instrumental in optimizing its therapeutic potential. Research has been conceptualized to create derivatives by modifying specific sites on the this compound molecule, such as the methyl ketone group, to compare their biological activities against the original compound. uni-regensburg.de Such an approach could identify analogues with improved pro-osteogenic effects or other beneficial activities.
However, based on the reviewed literature, comprehensive SAR studies that systematically correlate specific structural modifications of this compound with its effects on signaling pathways like BMP2, Wnt, or MAPK have not been widely published. The development of such studies would be crucial for advancing this compound from a research compound to a potential lead for drug development.
Extraction, Isolation, and Purification Methodologies
Traditional and Modern Extraction Techniques from Paeonia Roots
Extraction is the initial step, where paeonilide is separated from the solid plant material using suitable solvents. The choice of extraction method and solvent significantly impacts the yield and purity of the crude extract.
Solvent-Based Extraction Optimization
Traditional solvent extraction methods for compounds from Paeonia roots often involve techniques like maceration and percolation using solvents such as ethanol (B145695) or water. plantextractwholesale.comgreenskybio.com These methods typically require relatively long extraction times. greenskybio.com
Optimization of solvent-based extraction involves systematically varying parameters to maximize the yield of the target compound. Key parameters include the type of solvent, solvent concentration, solid-to-liquid ratio, extraction temperature, and extraction time. For instance, studies on the extraction of other bioactive compounds from Paeonia species, such as flavonoids and paeonol (B1678282), have demonstrated the importance of optimizing these factors. Methanol (B129727) and ethanol are commonly used solvents for extracting phenolic compounds and flavonoids from Paeonia roots and seeds. mdpi.comnih.gov Optimization studies have shown that specific ethanol or methanol concentrations, solid-to-liquid ratios, temperatures, and times can lead to significantly higher yields of target compounds. mdpi.comnih.gov
For example, optimized conditions for the extraction of total flavonoids from Paeonia seed meal included a methanol concentration of 90%, a solid-to-liquid ratio of 1:35 g:mL, a temperature of 55 °C, and a time of 80 minutes, resulting in a total flavonoid yield of 1.205 ± 0.019%. mdpi.com Another study optimizing ultrasound-assisted extraction of total flavonoids from Paeonia lactiflora seed peel found optimal conditions at 62.93% ethanol concentration, a liquid-solid ratio of 24.86 mL/g, and an ultrasonic time of 64.56 minutes, yielding 10.37 ± 0.34 mg/g. nih.gov While these examples are for other compounds, they illustrate the principles of solvent-based extraction optimization applicable to this compound.
Advanced Extraction Methods (e.g., Ultrasound-Assisted, Microwave-Assisted)
Advanced extraction techniques, such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), offer advantages over traditional methods, including reduced extraction time and solvent consumption, and potentially higher yields. ncsu.eduresearchgate.net
UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, which helps to disrupt plant cell walls and enhance the release of intracellular compounds into the solvent. nih.govgoogle.comscielo.br Studies have applied UAE to extract phenolics and other bioactive molecules from Paeonia roots and leaves, demonstrating its efficiency. scielo.brscielo.br Optimization of UAE parameters like ultrasonic time, solid-liquid ratio, and ultrasonic power has been shown to increase the yield of extracted compounds. scielo.brscielo.br
MAE employs microwave energy to heat the solvent and the moisture within the plant material, leading to rapid heating and increased pressure within the cells, which facilitates the release of analytes. ncsu.eduepa.gov MAE has been used for the rapid determination and extraction of compounds like paeonol from Paeonia suffruticosa. nih.gov Optimized MAE conditions, including factors like solid-liquid ratio, extraction time, temperature, and solvent composition, can significantly impact extraction efficiency and energy consumption. researchgate.net
These advanced methods represent greener alternatives to traditional techniques due to their efficiency and reduced environmental impact. ncsu.eduresearchgate.net
Chromatographic Purification Strategies
Following extraction, crude extracts contain a mixture of compounds. Chromatographic techniques are essential for isolating and purifying this compound from these complex mixtures.
Preparative Chromatography Techniques
Column chromatography is a widely used preparative technique for purifying this compound. Silica (B1680970) gel column chromatography, eluting with solvent systems of varying polarity, has been successfully employed to fractionate extracts of Paeonia roots and isolate this compound. nih.govtandfonline.com For instance, a methanol extract of Paeonia delavayi roots was fractionated by repeated silica gel column chromatography using chloroform (B151607) and chloroform-methanol mixtures to yield this compound. tandfonline.com
Preparative High-Performance Liquid Chromatography (HPLC) is another powerful technique for obtaining highly pure compounds. It allows for better resolution and separation of components compared to traditional column chromatography. Preparative HPLC has been used in the purification of various compounds from Paeonia species, including phenolic dimers. mdpi.comresearchgate.net The application of preparative HPLC with specific mobile phases can yield compounds with high purity. mdpi.comresearchgate.net
Countercurrent Chromatography
Countercurrent Chromatography (CCC), including High-Speed Counter-Current Chromatography (HSCCC), is a liquid-liquid separation technique that does not use a solid support matrix, thus minimizing irreversible adsorption of the sample. This technique is particularly suitable for the separation of natural products. capes.gov.br
HSCCC has been successfully applied for the preparative separation and purification of paeoniflorin (B1679553), another important monoterpene glycoside from Paeonia lactiflora. nih.gov Using a two-phase solvent system, HSCCC was able to yield paeoniflorin with high purity from a crude sample. nih.gov The principle involves the distribution of analytes between two immiscible liquid phases, with one phase held stationary while the other moves through the column. capes.gov.bruoa.gr This technique holds potential for the efficient purification of this compound as well, given its success with similar compounds from Paeonia.
Future Directions and Research Perspectives
Untapped Research Avenues in Paeonilide Biosynthesis
The complete biosynthetic pathway of this compound remains an area ripe for investigation. While it is classified as an irregular acyclic monoterpenoid, the precise enzymatic steps and genetic underpinnings of its formation in Paeonia species are not yet fully elucidated. uni-regensburg.de A proposed route suggests a rearrangement of isoprene (B109036) units through the cleavage of a cyclic monoterpenoid, p-menthane, followed by a ring formation. uni-regensburg.de However, this hypothesis requires experimental validation.
Future research should focus on identifying and characterizing the specific enzymes, such as cyclases, hydroxylases, and transferases, involved in converting precursor molecules into the final this compound structure. The application of isotopic labeling studies could trace the metabolic fate of precursors within the plant, providing concrete evidence for the proposed pathway. Furthermore, exploring the transcriptomes and genomes of Paeonia species that produce this compound could uncover the genes encoding these biosynthetic enzymes. frontiersin.orgnih.gov This knowledge would not only demystify the natural production of this compound but also open doors for its biotechnological production using engineered microorganisms or plant cell cultures, offering a sustainable alternative to extraction from plant sources. frontiersin.org
Advancements in Stereoselective Synthesis of this compound Analogues
Significant progress has been made in the total synthesis of this compound, including both racemic and stereoselective approaches. uni-regensburg.dethieme-connect.comnih.gov These synthetic routes have been crucial for confirming its absolute configuration and for providing material for biological studies, especially given its low natural abundance. thieme-connect.comnih.gov
The future of this compound synthesis lies in the development of more efficient and versatile stereoselective methods to generate a diverse library of analogues. mdpi.combeilstein-journals.org Researchers are exploring novel catalytic systems, such as palladium-catalyzed reactions, to streamline the construction of the core bicyclic lactone structure. acs.orgacs.orgnih.gov The development of asymmetric catalytic methods is of particular interest, as it would allow for the selective synthesis of either enantiomer of this compound and its derivatives. rsc.orgnih.gov This is critical for structure-activity relationship (SAR) studies, which can elucidate the key structural features required for its biological activity and guide the design of more potent and selective analogues. nih.gov The synthesis of analogues with modified side chains or altered stereochemistry will be instrumental in probing its mechanism of action and potentially enhancing its therapeutic properties. researchgate.net
Integration of Omics Technologies in Biological Research on this compound
The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to examine the biological effects of this compound. frontiersin.orgsfu.carsc.org These technologies can provide a global, unbiased view of the molecular changes induced by this compound in biological systems. rsc.orgnih.gov
Future research will likely see the integration of these omics approaches to build a comprehensive picture of this compound's mechanism of action. nih.gov For instance, transcriptomic and proteomic studies could identify the genes and proteins whose expression levels are altered by this compound treatment, revealing the signaling pathways it modulates. nih.gov Metabolomic analysis can uncover changes in the cellular metabolic profile, providing further insights into its physiological effects. sfu.ca The integration of these multi-omics datasets will be essential for identifying novel therapeutic targets and biomarkers associated with this compound's activity. frontiersin.orgnih.gov This systems-level understanding will be invaluable for exploring its potential applications in various diseases and for developing more targeted and effective therapies. nih.govnih.gov
Development of Novel Analytical Platforms for this compound Profiling
Accurate and sensitive detection and quantification of this compound and its metabolites are crucial for pharmacokinetic studies, quality control of herbal preparations, and biological research. While standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are currently used, there is a continuous drive to develop more advanced analytical platforms. uni-regensburg.deglycosyn.com
Future advancements are expected in the realm of high-resolution mass spectrometry (HRMS) and hyphenated techniques, such as LC-MS-MS, which offer enhanced sensitivity and specificity for profiling this compound in complex biological matrices. sfu.ca The development of novel sample preparation methods and the use of advanced nanomaterials, such as gold nanostars for surface-enhanced Raman spectroscopy (SERS), could lead to rapid and ultra-sensitive detection methods. rsc.org Furthermore, the creation of validated and standardized analytical methods will be essential for ensuring the consistency and quality of research findings across different laboratories and for the potential clinical development of this compound-based therapeutics. glycosyn.com
Q & A
Q. How can researchers confirm the chemical structure of synthesized Paeonilide?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton and carbon environments, ensuring alignment with predicted chemical shifts.
- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography provides definitive structural confirmation for crystalline samples .
- Include purity assessments via HPLC (>95% purity recommended for biological assays) .
Q. What in vitro models are suitable for initial screening of this compound’s bioactivity?
Methodological Answer:
- Prioritize cell-line-specific assays (e.g., cancer lines like HepG2 or MCF-7 for cytotoxicity studies) with appropriate controls (vehicle and positive/negative controls).
- Use enzyme inhibition assays (e.g., COX-2 or TNF-α) to evaluate anti-inflammatory potential.
- Validate results with dose-response curves (IC₅₀ calculations) and replicate experiments (n ≥ 3) to ensure reproducibility .
Q. How should researchers design a pilot study to assess this compound’s pharmacokinetics?
Methodological Answer:
- Administer this compound via a standardized route (e.g., oral or intravenous) in rodent models.
- Collect blood samples at timed intervals (0, 1, 2, 4, 8, 24 hours) for plasma concentration analysis using LC-MS/MS .
- Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) with software like Phoenix WinNonlin .
Advanced Research Questions
Q. How can contradictory findings in this compound’s anti-inflammatory mechanisms be resolved?
Methodological Answer:
- Conduct a systematic review (PRISMA guidelines) to aggregate data from diverse studies .
- Perform meta-analysis using I² statistics to quantify heterogeneity; if I² > 50%, explore subgroup analyses (e.g., species-specific responses, dosage variations) .
- Validate hypotheses with knockout models (e.g., NF-κB or NLRP3-deficient mice) to isolate pathways .
Q. What experimental strategies optimize this compound’s extraction yield from plant sources?
Methodological Answer:
- Apply design of experiments (DoE) (e.g., Box-Behnken design) to test variables: solvent polarity, temperature, extraction time.
- Analyze results with response surface methodology (RSM) to identify optimal conditions.
- Validate scalability using green chemistry metrics (e.g., E-factor) to minimize waste .
Q. How can researchers address variability in this compound’s pharmacokinetic data across species?
Methodological Answer:
- Use allometric scaling to extrapolate human dosing from preclinical data.
- Apply physiologically based pharmacokinetic (PBPK) modeling (software: GastroPlus) to account for interspecies differences in metabolism and absorption .
- Validate with microsampling techniques to reduce animal use while maintaining data robustness .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity of this compound?
Methodological Answer:
Q. How should researchers handle missing data in longitudinal studies on this compound’s efficacy?
Methodological Answer:
- Apply multiple imputation (e.g., MICE package in R) for missing values, assuming data is missing at random (MAR).
- Validate imputation accuracy with sensitivity analyses (e.g., complete-case analysis comparison) .
Literature & Experimental Design
Q. What databases are most effective for systematic reviews on this compound’s therapeutic applications?
Methodological Answer:
- Prioritize PubMed/MEDLINE , Embase , and Web of Science for comprehensive coverage of biomedical literature .
- Avoid overreliance on Google Scholar due to incomplete indexing and lack of advanced Boolean search features .
- Use PICOT framework to structure research questions (Population, Intervention, Comparison, Outcome, Time) .
Q. How can researchers ensure reproducibility in this compound-related experiments?
Methodological Answer:
- Adhere to ARRIVE guidelines for preclinical studies, detailing experimental protocols, blinding, and randomization.
- Deposit raw data in FAIR-aligned repositories (e.g., Zenodo) with standardized metadata .
- Include negative controls and validate antibodies/chemical probes via orthogonal assays (e.g., siRNA knockdown) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
